REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[C:8]([CH2:11][C:12](=O)[CH3:13])(=O)[CH3:9]>C(O)(C)C>[CH3:7][C:5]1[CH:6]=[C:2]2[N:1]=[C:8]([CH3:9])[CH:11]=[C:12]([CH3:13])[N:3]2[N:4]=1
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
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Duration
|
3 h
|
Type
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DISTILLATION
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Details
|
After distilling isopropanol off, the residue
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate when chloroform
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=C(C=C2C)C)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |